![molecular formula C19H17ClN2O3S2 B12211484 N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide](/img/structure/B12211484.png)
N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide
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Overview
Description
N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the desired thiazole derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its anticancer properties, it is being studied for its potential use in cancer therapy.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the synthesis of bacterial cell walls, leading to cell lysis. In anticancer applications, it inhibits the proliferation of cancer cells by interfering with DNA replication and inducing apoptosis .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Biological Activity
N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. Its structure includes a thieno[3,4-d][1,3]thiazole moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
The molecular formula of the compound is C22H20ClN3O2S, with a molecular weight of approximately 423.93 g/mol. The presence of the 4-chlorophenyl group and the thiazole ring are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C22H20ClN3O2S |
Molecular Weight | 423.93 g/mol |
IUPAC Name | This compound |
CAS Number | [Insert CAS Number] |
Antimicrobial Properties
Thiazole derivatives are often associated with antimicrobial activities. A study on related compounds showed significant inhibition against various bacterial strains . This suggests that this compound could possess similar properties.
Anticancer Potential
The thieno[3,4-d][1,3]thiazole framework has been implicated in anticancer activity. Compounds featuring this moiety have been shown to inhibit tumor cell proliferation in vitro . The exact mechanism may involve the modulation of key signaling pathways related to cell growth and apoptosis.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral entry or replication processes.
- Antibacterial Action : The compound may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways.
- Anticancer Effects : By inducing apoptosis or inhibiting cell cycle progression in cancer cells through targeted signaling pathways.
Case Studies and Research Findings
A comprehensive review of literature reveals limited direct studies on this specific compound; however:
- Study on Thiazole Derivatives : A study demonstrated that thiazole derivatives exhibited significant antibacterial and antiviral activities .
- Synthesis and Evaluation : A related study synthesized a series of thiazole derivatives and evaluated their biological activities against various pathogens .
Table 2: Summary of Biological Activities from Related Compounds
Compound | Activity Type | Observed Effect |
---|---|---|
Thiazole Derivative A | Antiviral | 50% inhibition of TMV |
Thiazole Derivative B | Antimicrobial | Effective against E. coli |
Thiazole Derivative C | Anticancer | Inhibition of tumor growth |
Properties
Molecular Formula |
C19H17ClN2O3S2 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide |
InChI |
InChI=1S/C19H17ClN2O3S2/c20-14-6-8-15(9-7-14)22-16-11-27(24,25)12-17(16)26-19(22)21-18(23)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2 |
InChI Key |
PMZVSYXBDUJEDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=CC=C3)N2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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